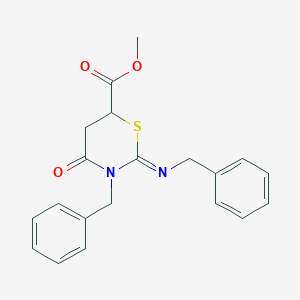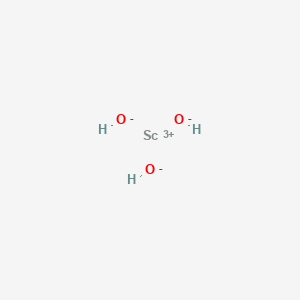
Scandium hydroxide
Vue d'ensemble
Description
Scandium Hydroxide is an inorganic compound with the chemical formula Sc(OH)3 . It is the trivalent hydroxide of scandium and is considered an amphoteric compound . It is slightly soluble in water . Its saturated solution (pH = 7.85) contains Sc(OH)3 and a small amount of Sc(OH)+2 .
Synthesis Analysis
Scandium(III) hydroxide can be produced by reacting scandium salts and alkali hydroxides . In the reaction, different starting ingredients can generate different intermediates such as Sc(OH)1.75Cl1.25, Sc(OH)2NO3, and Sc(OH)2.32(SO4)0.34 . A study also showed that Scandium(III) hydroxide can be produced from Scandium concentrate using a roasting and leaching process .
Molecular Structure Analysis
This compound has a molecular formula of H3O3Sc . The average mass is 95.978 Da and the monoisotopic mass is 95.964127 Da .
Chemical Reactions Analysis
This compound is slightly soluble in water . After aging, it will convert to ScO(OH), greatly reducing the solubility . It reacts with atmospheric oxygen at normal temperatures . In nature, scandium readily forms an insoluble hydroxide (Sc(OH)3) .
Physical And Chemical Properties Analysis
This compound has a molar mass of 95.977 g·mol−1 . It has a density of 2.65 g·cm−3 . The solubility in water is 0.268 g/(100 mL) . The solubility product (Ksp) is 2.22 × 10−31 .
Applications De Recherche Scientifique
Trace Metal Ion Analysis
- Scandium hydroxide serves as a useful coprecipitant for concentrating various trace metal ions like copper, tin(IV), lead, antimony(III), bismuth(III), cadmium, chromium(III), cobalt, and nickel in graphite furnace atomic absorption spectrometry. This is particularly effective for detecting trace amounts of copper in water samples (Ueda & Minami, 1997).
Separation and Concentration of Scandium
- This compound has been used in solvent extraction processes, a key method in hydrometallurgy. This technique is vital for separating, purifying, and concentrating metal ions. For example, an acid leaching and solvent extraction system was developed to extract scandium from wolframite residue, significantly increasing the scandium oxide content in the resultant this compound (Gongyi, Yuli & Yu, 1988).
Scandium Recovery from Impure Solutions
- Research on scandium recovery from impure bauxite residue solutions demonstrates how hydroxide and phosphate precipitation can be used. This method has shown promise in producing scandium products from highly impure process solutions (Yagmurlu, Dittrich & Friedrich, 2017).
Development of Non-radioactive Scandium Compounds
- A study focused on creating non-radioactive scandium compounds from uranium In-Situ Recovery (ISR) solutions. This involved a technological scheme for scandium extraction, including sorption and ion exchange processes, leading to scandium oxide with high purity and low radioactivity levels (Kylyshkanov, Yaroshenko & Khlebnikova, 2022).
Characterization of this compound Complexes
- The crystal structure of this compound complexes has been analyzed through X-ray diffraction. Understanding these structures is crucial for applications in various fields, including catalysis and material science (Jianfang, Zhong-Sheng & Jiazuan, 1995).
Development of Potentiometric Sensors
- Research on developing ion-selective sensors for Scandium quantification in aqueous media highlights the importance of scandium in high-tech fields. These sensors are critical for technological process monitoring (Dehabadi et al., 2021).
Metallurgical Processes for Scandium Recovery
- Metallurgical processes for scandium recovery from various resources are diverse. They often combine hydro- and pyro-metallurgical processes, including ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. These processes are vital for recovering scandium from residues, tailings, and waste liquors in the production of other metals (Wang, Pranolo & Cheng, 2011).
Mécanisme D'action
Orientations Futures
With the advancement of technology and a global shift towards clean energy, the need for rare earth metals like Scandium is increasing . Therefore, identification of alternative sources and technological advancements for Scandium recovery are needed . The worldwide market for Scandium has a demand of 98 t/annum for aircraft and vehicles, which will increase to 3000 t/annum of Scandium by 2032 .
Propriétés
IUPAC Name |
scandium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWUWOODZHKKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-34-9 | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


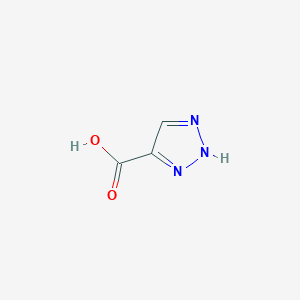
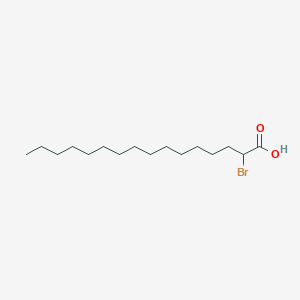
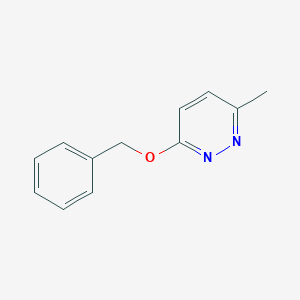

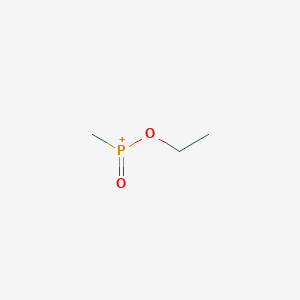

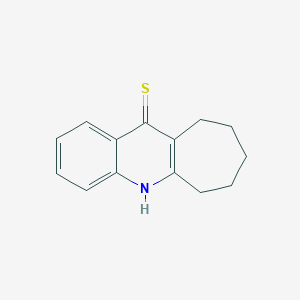

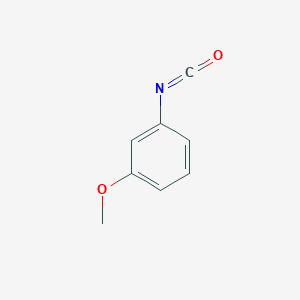


![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

